molecular formula C18H21N7O2S B2859087 N-(2-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1207002-73-0

N-(2-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2859087
CAS No.: 1207002-73-0
M. Wt: 399.47
InChI Key: PPQAWSTZGJGZOC-UHFFFAOYSA-N
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Description

N-(2-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C18H21N7O2S and its molecular weight is 399.47. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds have been reported to targetCathepsin S , a human enzyme . This enzyme plays a crucial role in the degradation of proteins in lysosomes, a type of cell organelle. It is involved in various biological processes, including antigen presentation and collagen turnover.

Mode of Action

It’s likely that the compound interacts with its target throughhydrogen bonding . This interaction can lead to changes in the target’s function, potentially altering cellular processes.

Biochemical Pathways

Compounds with similar structures have been reported to influence various pathways, including those involved ininflammation and pain sensation .

Pharmacokinetics

Similar compounds have been reported to havesignificant bioavailability .

Result of Action

Similar compounds have been reported to exhibitanti-inflammatory and analgesic activities .

Properties

IUPAC Name

N-[2-[[4-(4-methoxyanilino)-6-methylpyrimidin-2-yl]amino]ethyl]-4-methylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N7O2S/c1-11-10-15(22-13-4-6-14(27-3)7-5-13)23-18(21-11)20-9-8-19-17(26)16-12(2)24-25-28-16/h4-7,10H,8-9H2,1-3H3,(H,19,26)(H2,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPQAWSTZGJGZOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NCCNC(=O)C2=C(N=NS2)C)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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